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Compound of Interest

Compound Name: Cyclo-(L-Pro-L-lle)
CAS No.: 57089-60-8
Cat. No.: B1147803

Get Quote

Cyclo-(L-Pro-L-lle) (C11H18N202) is a cyclic dipeptide (2,5-diketopiperazine) synthesized by

condensation of L-proline and L-isoleucine. While structurally related to the phytotoxin
Maculosin [Cyclo-(L-Pro-L-Tyr)], Cyclo-(L-Pro-L-lle) exhibits a distinct biological profile
characterized by low mammalian cytotoxicity and potent plant immunomodulation.

Unlike its tyrosine-containing analog, which acts as a host-specific toxin for spotted knapweed,
Cyclo-(L-Pro-L-lle) functions primarily as a signaling molecule. Its most significant commercial
application lies in agricultural biotechnology, specifically as an elicitor of Systemic Acquired
Resistance (SAR) against pine wilt disease. In pharmaceutical contexts, it demonstrates
moderate antibacterial efficacy against Gram-positive pathogens and significant antibiofilm
activity, making it a valuable scaffold for non-toxic antimicrobial development.

Chemical Profile
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Property Specification

(3S,8aS)-3-[(1S)-1-

IUPAC Name methylpropyllhexahydropyrrolo[1,2-a]pyrazine-
1,4-dione
Molecular Formula Ci11H18N202
Molecular Weight 210.27 g/mol
B Soluble in Methanol, DMSO, Chloroform; poorly
Solubility ]
soluble in water.
Bacillus thuringiensis JCK-1233, Streptomyces
Key Sources sp., Marine sponges (Epipolasis sp.),
Pseudomonas sp.
NOT Maculosin (Cyclo-Pro-Tyr). Often confused
o in literature; Maculosin contains a phenol group
Distinction

(Tyr), whereas Pro-lle contains a sec-butyl

group (lle).

Part 2: Pharmacological & Biological Mechanisms
Plant Inmunomodulation (The "Pine Wilt" Mechanism)

The most authoritative finding regarding Cyclo-(L-Pro-L-lle) is its ability to induce resistance in
Pinus thunbergii (Black Pine) against the pine wood nematode (Bursaphelenchus xylophilus).
Unlike direct nematicides, Cyclo-(L-Pro-L-lle) acts as a priming agent.

e Mechanism: It triggers the Salicylic Acid (SA) dependent signaling pathway without causing
the necrotic cell death associated with a full Hypersensitive Response (HR).

o Gene Targets: Upregulation of Pathogenesis-Related (PR) genes: PR-1, PR-2, PR-3, PR-5.

o Outcome: Suppression of disease severity by ~60-80% when applied as a foliar spray or
trunk injection.

Antimicrobial & Antibiofilm Activity
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Cyclo-(L-Pro-L-lle) exhibits a spectrum of activity distinct from standard antibiotics, functioning
often as a quorum-sensing inhibitor (QSI) rather than a bactericidal agent.

o Gram-Positive Bacteria: Moderate inhibitory activity against Staphylococcus aureus and
Bacillus subtilis.

« Biofilm Inhibition: In studies involving marine endophytes (Epicoccum nigrum), Cyclo-(L-
Pro-L-lle) showed moderate inhibition of biofilm formation (55—-70%) in Gram-positive
strains, likely by interfering with homoserine lactone (HSL) mimicry, a common trait of DKPs.

o Gram-Negative Bacteria: Generally low direct cytotoxicity (MIC > 200 pg/mL), rendering it
ineffective as a standalone antibiotic for E. coli or P. aeruginosa, but potentially useful as an
adjuvant.

Cytotoxicity Profile

o« Mammalian Cells: Unlike Maculosin (Pro-Tyr), which shows cytotoxicity against HepG2 liver
cancer cells (ICso ~48.9 ug/mL), Cyclo-(L-Pro-L-lle) is relatively non-toxic to mammalian
cells. This safety profile supports its use in agricultural applications where runoff and
operator safety are concerns.

Part 3: Visualization of Mechanisms
Diagram 1: Mechanism of Induced Resistance in Plants

This diagram illustrates how Cyclo-(L-Pro-L-lle) primes the plant immune system without
causing autotoxicity.
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Caption: Cyclo-(L-Pro-L-lle) activates the Salicylic Acid pathway to upregulate PR genes,
conferring resistance to nematodes while avoiding excessive necrotic damage (Hypersensitive
Response).

Part 4: Experimental Methodologies
Protocol A: Isolation from Bacillus thuringiensis JCK-
1233

Rationale: This strain is the primary industrial source for the Pro-lle isomer used in forestry.
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e Fermentation:

o Culture B. thuringiensis JCK-1233 in Tryptic Soy Broth (TSB) at 30°C, 150 rpm for 48—72
hours (until ODeoo = 0.8-1.0).

» Extraction:
o Centrifuge broth (8,000 x g, 20 min) to remove cells.
o Partition supernatant with Dichloromethane (CH2Cl2) (1:1 v/v) three times.
o Collect organic layer and evaporate mainly to dryness in vacuo at 40°C.
» Fractionation (Silica Gel):
o Load crude extract onto a Silica Gel 60 column.
o Elute with a gradient of CH2Clz:Methanol (100:0 - 90:10).
o Cyclo-(L-Pro-L-lle) typically elutes in the 95:5 fraction.
e Purification (HPLC):

Column: C18 Reverse-Phase (e.g., YMC-Pack ODS-A, 250 x 20 mm).

[¢]

[¢]

Mobile Phase: Methanol:Water (Gradient 40:60 — 70:30 over 40 min).

Flow Rate: 5 mL/min.

[e]

Detection: UV at 210 nm.

o

[¢]

Validation: Confirm purity via tH-NMR (characteristic doublet at & 1.10 for lle-CHs).

Protocol B: Chemical Synthesis (Liquid Phase)

Rationale: For drug development, chemical synthesis ensures stereochemical purity and
scalability.

e Coupling:
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o React Boc-L-lle-OH (1.0 eq) with H-L-Pro-OMe-HCI (1.0 eq) using EDC-HCI (1.2 eq) and
HOBt (1.2 eq) in DMF.

o Maintain pH 8 with DIPEA.[1] Stir 24h at RT.

o Deprotection:

o Treat the resulting dipeptide (Boc-L-lle-L-Pro-OMe) with TFA/DCM (1:1) for 1h to remove
the Boc group.

e Cyclization:
o Dissolve the deprotected dipeptide in 2-butanol or toluene.
o Add catalytic acetic acid or reflux with morpholine (to neutralize).

o Reflux for 3-5 hours. The intramolecular attack of the amine on the ester carbonyl forms
the diketopiperazine ring.

o Crystallization:
o Cool solution; precipitate with diethyl ether. Recrystallize from MeOH/EtOAcC.

Part 5: Quantitative Data Summary

Table 1: Biological Activity Profile of Cyclo-(L-Pro-L-lle)
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Target Organism /
Model

Activity Type

Effective
Concentration

Notes

Pine Wood Nematode

(B. xylophilus)

Resistance Induction

1.0 mM (Foliar)

Reduced disease
severity index by
>60% [1].

Staphylococcus

aureus

Antibacterial

MIC: 200—250 pg/mL

Moderate activity;

often synergistic [2].

Vibrio anguillarum

Antibacterial

MIC: ~30 pg/mL

Marine pathogen;
activity varies by

strain [3].

Contrast: Maculosin

HepG2 (Liver Cancer)  Cytotoxicity Inactive (>100 pg/mL)  (Pro-Tyr) ICso = 48.9
ug/mL [4].[2][3]
55—-70% inhibition in

Biofilm Formation Inhibition 100 pg/mL Gram+ marine

isolates [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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